Trilinolenin

Food Chemistry Lipid Oxidation Thermal Degradation

Trilinolenin (Glyceryl trilinolenate; CAS 14465-68-0) is a homogeneous triacylglycerol (TAG) composed of a glycerol backbone esterified with three identical α-linolenic acid (ALA, C18:3 ω-3) moieties. With a molecular formula of C₅₇H₉₂O₆ and a molecular weight of approximately 873.34 g/mol, it is a polyunsaturated lipid characterized by nine cis double bonds across its three acyl chains.

Molecular Formula C57H92O6
Molecular Weight 873.3 g/mol
CAS No. 14465-68-0
Cat. No. B053071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrilinolenin
CAS14465-68-0
Synonyms(9Z,9’Z,9’’Z,12Z,12’Z,12’’Z,15Z,15’Z,15’’Z)- 9,12,15-Octadecatrienoic Acid 1,2,3-Propanetriyl Ester;  (all-Z)-9,12,15-Octadecatrienoic Acid 1,2,3-Propanetriyl Ester;  Glycerol trilinolenate;  Glyceryl trilinolenate;  Linolenic acid triglyceride;  Tri-α-l
Molecular FormulaC57H92O6
Molecular Weight873.3 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCC=CCC
InChIInChI=1S/C57H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7-12,16-21,25-30,54H,4-6,13-15,22-24,31-53H2,1-3H3/b10-7-,11-8-,12-9-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27-
InChIKeyUBEIMDKGOYBUKT-FLIQGJDUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:>98%A solution in ethanol

Trilinolenin (CAS 14465-68-0) — Core Physicochemical Profile for Procurement Evaluation


Trilinolenin (Glyceryl trilinolenate; CAS 14465-68-0) is a homogeneous triacylglycerol (TAG) composed of a glycerol backbone esterified with three identical α-linolenic acid (ALA, C18:3 ω-3) moieties . With a molecular formula of C₅₇H₉₂O₆ and a molecular weight of approximately 873.34 g/mol, it is a polyunsaturated lipid characterized by nine cis double bonds across its three acyl chains . At ambient temperature (20°C), it exists as a neat oil with a reported density of 0.94 g/mL and a refractive index (n20/D) of 1.489 . Its commercial availability includes research-grade material sourced from Linum usitatissimum (flaxseed) oil, typically offered at purities of ≥97% (TLC) or ≥98% . This homogeneous polyunsaturated structure imparts distinct oxidative reactivity, chromatographic retention behavior, and temperature-dependent isomerization kinetics relative to its mono- and di-unsaturated TAG analogs, forming the basis for its specific selection in analytical and mechanistic research applications [1].

Why Trilinolenin Cannot Be Substituted with Trilinolein or Triolein in Quantitative Research Applications


Substituting Trilinolenin (C18:3 ω-3) with its less unsaturated analogs, such as Trilinolein (C18:2 ω-6) or Triolein (C18:1 ω-9), is not scientifically valid due to non-linear relationships between unsaturation degree and critical experimental outcomes. The presence of a third double bond in Trilinolenin does not merely represent a proportional increase in reactivity; it introduces distinct thresholds in thermal degradation kinetics, chromatographic separation, and biological cytotoxicity profiles [1][2]. For instance, the generation of trans-fatty acids and polar degradation products under thermal stress differs markedly in magnitude between these three TAGs, not just in rate [1]. Furthermore, in analytical method development, Trilinolenin serves as a definitive standard for the highest unsaturation state, enabling the precise calibration of separation systems like silver-ion HPLC, where its retention is governed by a unique interaction with the stationary phase [2][3]. A procurement decision based on a generic 'unsaturated TAG' specification without precise chain length and double-bond positioning will lead to non-reproducible and quantitatively inaccurate results.

Trilinolenin: Quantified Differential Performance Versus Closest Analogs


Comparative Thermal Stability: trans-Fatty Acid Isomerization at 180°C

Under simulated frying conditions (180°C, 8 hours), Trilinolenin generates significantly higher levels of trans-fatty acid isomers compared to Trilinolein and Triolein. The quantified difference highlights its greater susceptibility to cis/trans isomerization, a critical parameter in food science and oxidative stability studies [1].

Food Chemistry Lipid Oxidation Thermal Degradation

Comparative Thermal Stability: Polar Compound Formation at 180°C

When subjected to identical thermal treatment (180°C, 8 hours), Trilinolenin produces a greater proportion of polar degradation products than its less unsaturated analogs. This metric is directly correlated with oil degradation and is a standard measure of frying oil quality [1].

Lipid Oxidation Food Chemistry Frying Oil Quality

Differential Cytotoxicity Profile in Human Monocyte-Macrophages

In vitro analysis of cytotoxicity on human monocyte-macrophages reveals a threshold-dependent toxic effect for Trilinolenin that is absent in its less unsaturated counterparts. While Triolein and Trilinolein are non-toxic, Trilinolenin demonstrates toxicity specifically after prolonged incubation, positioning it at a distinct point in the unsaturation-toxicity curve [1].

Cell Biology Lipid Metabolism Atherosclerosis

Chromatographic Resolution as a Standard for High Unsaturation in Lipid Analysis

Trilinolenin is an essential reference standard in silver-ion HPLC (Ag-HPLC) for calibrating the separation of triacylglycerols (TAGs) based on degree of unsaturation. Its retention time increases strongly with the number of double bonds (DBs) relative to other mono-acid TAG standards. The method achieves baseline resolution among TAG classes, with Trilinolenin (9 DBs) eluting as a distinct, well-separated peak from Trilinolein (6 DBs) and Triolein (3 DBs), enabling precise method development and validation [1][2].

Analytical Chemistry Lipidomics HPLC Method Development

High-Purity Commercial Availability with Defined Physical Constants

Commercially, Trilinolenin is available from major suppliers at defined purity levels (≥97% TLC) with certified physical constants essential for method validation. These include a density of 0.94 g/mL at 20°C and a refractive index (n20/D) of 1.489 . In lipid profiling protocols, it serves as a standardized triacylglycerol reference alongside Trilinolein (LLL), Triolein (OOO), Tripalmitin (PPP), and Tristearin (SSS), with all standards specified at >98% purity for accurate calibration .

Analytical Chemistry Lipidomics Quality Control

Validated Analytical Method for trans-Linolenic Acid Isomer Quantification

A highly sensitive and validated GC-FID method using an ionic liquid capillary column (SLB-IL111) has been developed specifically for the quantification of trans-linolenic acid (TALA) isomers in heated Trilinolenin [1]. This method achieves baseline separation of eight ALA isomer standards, with limits of detection (LOD) ranging from 0.02 to 0.08 ppm and limits of quantification (LOQ) from 0.05 to 0.22 ppm [1].

Food Safety Analytical Method Validation Gas Chromatography

Trilinolenin: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Accelerated Thermal Stability and Antioxidant Efficacy Testing in Food Science

Given its quantified susceptibility to trans-fatty acid formation (6.5 mg/g) and polar compound generation (31%) under simulated frying conditions (180°C, 8h) [1], Trilinolenin serves as the most sensitive and challenging model substrate for lipid oxidation studies. Researchers can use it to evaluate the protective efficacy of novel antioxidants or processing aids, as it provides the widest dynamic range for measuring oxidative degradation compared to Trilinolein or Triolein.

Calibration and Method Validation in Advanced Lipidomic Analysis

As a homogeneous TAG with nine double bonds, Trilinolenin is an essential reference standard for calibrating high-resolution separation techniques like silver-ion HPLC and reverse-phase HPLC [2]. Its unique Equivalent Carbon Number (ECN) and strong retention on silver-ion columns enable the development of predictive retention time models for complex natural lipid mixtures, and it is mandated as a calibration standard in official methods for olive oil purity testing (EEC Regulation 2568/91) .

In Vitro Modeling of PUFA-Mediated Macrophage Cytotoxicity and Atherosclerosis

Trilinolenin exhibits a distinct, time-dependent cytotoxic threshold in human monocyte-macrophages, unlike the non-toxic profiles of Triolein and Trilinolein [3]. This specific biological activity makes it a critical tool for investigating the role of ω-3 polyunsaturated fatty acid (PUFA) oxidation products in foam cell formation, macrophage apoptosis, and the early cellular events driving atherosclerotic plaque development.

Quantitative Analysis of trans-Fatty Acid Formation in Processed Oils

A validated GC-FID method using an ionic liquid capillary column has been established for the specific quantification of trans-linolenic acid (TALA) isomers in heated Trilinolenin, achieving detection limits as low as 0.02 ppm [4]. This application is directly relevant for food safety and quality control laboratories that require precise monitoring of trans-fat content in edible oils during thermal processing, leveraging Trilinolenin as both a model compound and an analytical standard.

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